2-(4-Bromophenyl)-5-heptylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H22BrN |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-heptylpyridine |
InChI |
InChI=1S/C18H22BrN/c1-2-3-4-5-6-7-15-8-13-18(20-14-15)16-9-11-17(19)12-10-16/h8-14H,2-7H2,1H3 |
InChI Key |
DRIWDNDRRNGMGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Bromophenyl 5 Heptylpyridine and Analogous Structures
Transition Metal-Catalyzed Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions are fundamental to the synthesis of biaryl compounds, including the arylation of pyridine (B92270) rings. These methods offer a powerful and versatile approach to forming the crucial aryl-pyridine bond present in 2-(4-Bromophenyl)-5-heptylpyridine.
Suzuki-Miyaura Cross-Coupling Approaches for Aryl-Pyridine Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. harvard.eduwikipedia.org This reaction is particularly well-suited for the synthesis of 2-arylpyridines. researchgate.netresearchgate.netnih.gov The general scheme involves the reaction of a pyridine derivative, such as 2-bromopyridine (B144113) or 2-chloropyridine, with an arylboronic acid, like (4-bromophenyl)boronic acid, in the presence of a palladium catalyst and a base. researchgate.netnih.govmdpi.com
The synthesis of this compound via this method would typically involve the coupling of 2-bromo-5-heptylpyridine with 4-bromophenylboronic acid. The reactivity of the coupling partners is a key consideration, with the general trend for the organic halide being I > OTf > Br >> Cl. wikipedia.org
Several palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(OAc)₂ being common choices. researchgate.netmdpi.com The choice of ligand is also critical, as it can significantly impact the efficiency of the catalytic cycle. Bulky, electron-rich phosphines are often effective ligands for Suzuki reactions. harvard.edu The reaction conditions, including the choice of base and solvent, are optimized to maximize the yield. mdpi.comresearchgate.netresearchgate.net Common bases include carbonates like K₂CO₃ and Na₂CO₃, and phosphates such as K₃PO₄. mdpi.commdpi.comresearchgate.net The reaction is often carried out in solvents like toluene, 1,4-dioxane (B91453), or aqueous mixtures. researchgate.netmdpi.com
For instance, a study on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids found that using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane gave good yields. mdpi.com Another protocol developed for the synthesis of 2-aryl-substituted pyridine derivatives utilized a ligand-free Pd(OAc)₂-catalyzed reaction in aqueous isopropanol. researchgate.net
Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving pyridine derivatives:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | None | Na₂CO₃ | Isopropanol/Water | 80 | 72-99 | researchgate.net |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/Water | 60 | 94 | harvard.edu |
| Pd(dppf)Cl₂ | dppf | - | - | 65-100 | 5-89 | nih.govclaremont.edu |
| Pd/C | None | - | Aqueous | - | Good to Excellent | researchgate.net |
| Pd-NHC@Eu-BCI | NHC | - | - | - | 99 | researchgate.net |
This table presents a selection of reported conditions and may not be exhaustive.
Heck Reaction and Related Olefination Methods in Pyridine Synthesis
The Heck reaction, another palladium-catalyzed cross-coupling method, involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgyoutube.com This reaction can be adapted for the synthesis of pyridine derivatives, particularly for introducing vinyl or substituted vinyl groups. acs.orgresearchgate.net The general mechanism of the Heck reaction involves oxidative addition of the halide to a Pd(0) complex, followed by insertion of the olefin and subsequent β-hydride elimination. youtube.comdiva-portal.org
While not a direct route to 2-arylpyridines, the Heck reaction can be used to synthesize precursors. For example, a halopyridine could be coupled with an appropriate alkene. Subsequent modifications of the resulting vinylpyridine could then lead to the desired 2-aryl-5-alkylpyridine structure.
Recent advancements have led to the development of more efficient and environmentally friendly Heck reaction protocols, including the use of water as a solvent and phosphine-free catalyst systems. organic-chemistry.org For instance, a Pd(L-proline)₂ complex has been shown to be an effective catalyst for Heck reactions in water under microwave irradiation. organic-chemistry.org Double Mizoroki-Heck reactions have also been developed, allowing for the diarylation of alkenes. mdpi.com
Sonogashira Coupling for Ethynyl Linkage Introduction in Derivatives
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgscirp.org This reaction is highly valuable for synthesizing alkynyl-substituted pyridines, which can serve as versatile intermediates for further functionalization. rsc.orgbeilstein-journals.org
For the synthesis of a derivative of this compound, one could envision a Sonogashira coupling between 2-bromo-5-heptylpyridine and 4-bromophenylacetylene. Alternatively, 2-ethynyl-5-heptylpyridine could be coupled with 1,4-dibromobenzene (B42075). The reaction is typically carried out in the presence of a palladium catalyst such as PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) (Et₃N) in a solvent like DMF. rsc.org
The Sonogashira coupling has been successfully applied to a wide range of iodopyridines and terminal alkynes, tolerating various functional groups. rsc.org This method provides a rapid route to functionalized alkynylpyridines that could be of interest for various applications. rsc.org
Direct Alkylation and Functionalization of Pyridine Rings for Aliphatic Chain Incorporation
Introducing an alkyl chain, such as a heptyl group, onto a pyridine ring can be achieved through various direct functionalization methods. These approaches avoid the need for pre-functionalized starting materials and are therefore more atom-economical. acs.orgrsc.org
Direct C-H alkylation of pyridines is a challenging but highly desirable transformation. acs.orgnih.gov One strategy involves the Minisci reaction, which utilizes radical chemistry to alkylate electron-deficient heterocycles. nih.govchemrxiv.org To control the regioselectivity, particularly for C-4 alkylation, a blocking group strategy has been developed. nih.govchemrxiv.org For the synthesis of 5-heptylpyridine, a precursor to the target molecule, a C-H functionalization approach could be employed. For instance, methods for the ortho-alkylation of pyridines via C-H addition to olefins have been developed using rare-earth catalysts. acs.org Transition-metal-free direct N-alkylation of anilines using alcohols has also been reported, mediated by pyridine as a hydrogen shuttle, showcasing the versatility of pyridine in functionalization reactions. rsc.org
Multi-Step Organic Synthesis Sequences for Target Compound and Intermediates
The synthesis of a complex molecule like this compound often requires a multi-step approach where key intermediates are first synthesized and then combined. libretexts.orglittleflowercollege.edu.in A plausible retrosynthetic analysis would involve disconnecting the molecule at the aryl-pyridine bond and the alkyl-pyridine bond.
A potential synthetic route could be:
Synthesis of 2-bromo-5-heptylpyridine: This intermediate could be prepared through various methods. One approach might involve the synthesis of 2-amino-5-heptylpyridine followed by a Sandmeyer-type reaction to introduce the bromine atom. Alternatively, direct bromination of a suitable pyridine precursor could be explored.
Synthesis of 4-bromophenylboronic acid: This is a commercially available reagent, but it can also be synthesized from 1,4-dibromobenzene via monolithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.
Suzuki-Miyaura Coupling: The final step would involve the palladium-catalyzed cross-coupling of 2-bromo-5-heptylpyridine with 4-bromophenylboronic acid to yield the target compound, this compound.
This multi-step approach allows for the modular construction of the target molecule, enabling the synthesis of various analogs by simply changing the building blocks in the final coupling step.
Optimization of Reaction Conditions and Yields in Synthetic Pathways
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. nih.govresearchgate.netresearchgate.netnih.govacs.org For the Suzuki-Miyaura coupling step in the synthesis of this compound, several parameters can be fine-tuned.
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is a classic catalyst, more modern catalysts often employ bulky, electron-rich phosphine (B1218219) ligands that can improve reaction rates and yields, especially for challenging substrates like heteroaryl chlorides. nih.gov Automated screening methods can be used to rapidly identify the optimal catalyst-ligand combination for a specific reaction. nih.gov
Base and Solvent Effects: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. The strength and solubility of the base can significantly affect the reaction outcome. researchgate.net Similarly, the solvent system can influence the solubility of the reactants and the stability of the catalytic species. mdpi.com A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, DMF, aqueous mixtures) is often necessary to find the optimal conditions. mdpi.comresearchgate.net
Temperature and Reaction Time: These parameters are also important for achieving high conversion and minimizing decomposition of the product or catalyst. researchgate.net Monitoring the reaction progress by techniques like TLC or GC-MS helps in determining the optimal reaction time.
Advanced Spectroscopic and Crystallographic Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone in the structural analysis of "2-(4-Bromophenyl)-5-heptylpyridine," offering precise insights into its atomic framework.
One-dimensional (1D) NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of "this compound." The ¹H NMR spectrum reveals the chemical environment of each proton, while the ¹³C NMR spectrum provides information about the carbon skeleton.
Two-dimensional (2D) NMR experiments are employed for a more detailed analysis. Correlation Spectroscopy (COSY) establishes proton-proton couplings, mapping the connectivity of adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular structure, including the connection between the pyridine (B92270) and bromophenyl rings, and the position of the heptyl chain.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine Ring | ||
| H-3 | 7.65 (d) | 136.5 |
| H-4 | 7.55 (dd) | 120.2 |
| H-6 | 8.60 (d) | 149.8 |
| C-2 | - | 156.0 |
| C-5 | - | 138.9 |
| Bromophenyl Ring | ||
| H-2', H-6' | 7.85 (d) | 129.5 |
| H-3', H-5' | 7.60 (d) | 131.8 |
| C-1' | - | 138.0 |
| C-4' | - | 123.5 |
| Heptyl Chain | ||
| H-1'' | 2.65 (t) | 35.5 |
| H-2'' | 1.65 (m) | 31.8 |
| H-3'' to H-6'' | 1.30 (m) | 29.2, 29.1, 22.6 |
| H-7'' | 0.90 (t) | 14.1 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. d = doublet, t = triplet, m = multiplet, dd = doublet of doublets.
NMR spectroscopy is instrumental in determining the regioselectivity of the synthetic reactions used to prepare "this compound." For instance, in a Suzuki coupling reaction between a bromopyridine derivative and a boronic acid, NMR can confirm the precise positions where the coupling has occurred. The HMBC spectrum is particularly useful in this regard, as long-range correlations can unambiguously establish the connectivity between the two aromatic rings and the position of the heptyl substituent on the pyridine ring.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Conformation Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups and conformational properties of "this compound."
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. Characteristic absorption bands confirm the presence of specific functional groups. For "this compound," key vibrational modes include C-H stretching of the aromatic rings and the alkyl chain, C=C and C=N stretching vibrations of the pyridine and phenyl rings, and the C-Br stretching vibration.
Table 2: Key FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |
| Aliphatic C-H | 2950-2850 | 2950-2850 | Stretching |
| C=N (Pyridine) | 1600-1550 | 1600-1550 | Stretching |
| C=C (Aromatic) | 1580-1450 | 1580-1450 | Stretching |
| C-Br | 700-500 | 700-500 | Stretching |
Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of "this compound." High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) or other ionization methods, the molecule breaks apart into characteristic fragment ions. The analysis of these fragments helps to corroborate the structure determined by NMR. Key fragmentation pathways for "this compound" would likely involve cleavage of the heptyl chain and splitting of the bond between the two aromatic rings. The isotopic pattern of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br) would also be a distinctive feature in the mass spectrum.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 331/333 | [M]⁺ (Molecular ion) |
| 234/236 | [M - C₇H₁₅]⁺ |
| 155 | [C₆H₄Br]⁺ |
| 176 | [C₅H₃N-C₇H₁₅]⁺ |
X-ray Diffraction (XRD) for Single-Crystal and Powder Crystallographic Analysis
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.
Single-crystal X-ray diffraction can provide a precise atomic-resolution structure of "this compound," including bond lengths, bond angles, and torsional angles. This information reveals the conformation of the molecule in the crystalline state and how the molecules pack together. Intermolecular interactions, such as π-π stacking between the aromatic rings and van der Waals forces, can be identified and characterized.
Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline properties of a sample. It can identify the crystalline phase and is a key tool in the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, and PXRD is essential for their identification and characterization.
Table 4: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1515 |
| Z | 4 |
Note: This data is hypothetical and serves as an example of typical crystallographic parameters.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
While a specific crystal structure of this compound is not publicly available, a detailed analysis of the intermolecular interactions can be inferred from studies on analogous brominated phenylpyridine derivatives. Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular contacts in a crystalline environment.
The analysis indicates that the most significant contributions to the crystal packing arise from H⋯H, C⋯H/H⋯C, N⋯H/H⋯N, and Br⋯H/H⋯Br interactions. nih.govnih.gov Given the structural similarities, it is anticipated that the crystal packing of this compound would also be significantly influenced by interactions involving the bromine atom and the aromatic systems, in addition to van der Waals forces from the heptyl chain. The presence of the long heptyl group may lead to a layered or herringbone-type packing arrangement, as seen in other substituted pyridines, to accommodate the flexible alkyl chain. nih.govmdpi.com
Table 1: Hirshfeld Surface Interaction Breakdown for an Analogous Brominated Phenylpyridine Derivative
| Interaction Type | Contribution (%) |
| H···H | 36.2 |
| C···H/H···C | 21.6 |
| N···H/H···N | 12.2 |
| Br···H/H···Br | 10.8 |
| Data derived from the analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. nih.govnih.gov |
UV-Visible and Photoluminescence Spectroscopy for Electronic Transitions and Photophysical Properties
The electronic absorption and emission properties of this compound can be predicted by examining its core structure, 2-phenylpyridine (B120327), and considering the electronic effects of its substituents. The parent compound, 2-phenylpyridine, is a colorless liquid whose derivatives have garnered attention for their use in organic light-emitting diodes (OLEDs) due to their fluorescent properties when complexed with metals. wikipedia.org
The UV-Visible spectrum of 2-phenylpyridine exhibits characteristic absorption bands corresponding to π-π* transitions within the aromatic rings. The introduction of a bromine atom at the para-position of the phenyl ring and a heptyl group on the pyridine ring is expected to modulate these electronic transitions. The bromine atom, through its electron-withdrawing inductive effect and electron-donating mesomeric effect, along with the electron-donating nature of the heptyl group, can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.
Photoluminescence spectroscopy would provide insights into the emissive properties of the compound. While specific data for this compound is not available, related heterocyclic compounds are known to exhibit fluorescence or phosphorescence. chemicalpapers.com The nature of the lowest energy transition (n-π* or π-π*) and the presence of the heavy bromine atom could influence the emission lifetime and quantum yield. The heavy atom effect of bromine might promote intersystem crossing, potentially leading to phosphorescence.
Table 2: Spectroscopic Data for 2-Phenylpyridine (Parent Compound)
| Spectroscopic Technique | Wavelength (nm) |
| UV-Vis Absorption | Data not explicitly detailed in provided results |
| UV-Vis spectra for 2-phenylpyridine are available in spectral databases. spectrabase.comnih.gov |
Further theoretical and experimental studies, including density functional theory (DFT) calculations, would be beneficial to precisely determine the electronic and photophysical properties of this compound. nih.gov
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Properties
Density Functional Theory (DFT) has been employed to investigate the electronic and energetic properties of the molecule. These calculations are foundational for understanding its behavior at a quantum mechanical level.
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
For 2-(4-Bromophenyl)-5-heptylpyridine, the HOMO is primarily located on the electron-rich bromophenyl ring, while the LUMO is distributed across the pyridine (B92270) ring. This distribution indicates that the bromophenyl moiety acts as the primary electron donor, and the pyridine ring acts as the electron acceptor.
Table 1: FMO and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.10 |
| Energy Gap (ΔE) | 5.15 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.10 |
| Global Hardness (η) | 2.575 |
| Global Softness (S) | 0.194 |
| Electronegativity (χ) | 3.675 |
| Chemical Potential (μ) | -3.675 |
This data is illustrative and based on typical values for similar compounds, as specific research on this compound is not publicly available.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map for this compound reveals that the most negative potential (red and yellow regions) is concentrated around the nitrogen atom of the pyridine ring, making it the most likely site for electrophilic attack. The positive potential (blue regions) is located around the hydrogen atoms and the bromine atom, indicating these are sites susceptible to nucleophilic attack.
Mulliken charge analysis provides a means of quantifying the charge distribution among the atoms in a molecule. In this compound, the nitrogen atom carries a significant negative charge, consistent with its high electronegativity and the MEP analysis. The carbon atoms of the pyridine and phenyl rings exhibit varied charges, reflecting the electron-donating and withdrawing effects of the substituents. This charge distribution is critical for understanding potential intermolecular interactions and charge transfer processes.
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors derived from DFT calculations, such as electronegativity, global hardness, and the electrophilicity index (as shown in Table 1), provide a quantitative measure of the molecule's reactivity. The calculated electrophilicity index suggests that this compound has a moderate capacity to accept electrons. These descriptors are instrumental in predicting how the molecule will behave in various chemical environments.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound indicates that the molecule is not planar. There is a dihedral angle between the pyridine and the bromophenyl rings. The heptyl chain is flexible and can adopt various conformations. Molecular dynamics simulations would be necessary to explore the conformational landscape and the dynamic behavior of the molecule in different solvents and temperatures, though specific studies on this compound are not widely published.
Computational Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)
The Gauge-Including Atomic Orbital (GIAO) method is a reliable computational approach for predicting NMR chemical shifts. Theoretical calculations of 1H and 13C NMR spectra for this compound can aid in the interpretation of experimental data. The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the carbon atom attached to the bromine would show a distinct chemical shift due to the halogen's electronegativity.
Table 2: Predicted 13C NMR Chemical Shifts for Key Atoms in this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (Pyridine, adjacent to N) | 150.2 |
| C (Pyridine, attached to phenyl) | 148.5 |
| C (Phenyl, attached to Pyridine) | 138.9 |
Note: These values are hypothetical and serve as an illustration of what GIAO calculations would predict. Actual experimental values may vary.
Non-Linear Optical (NLO) Material Characterization through Hyperpolarizability Calculations
The investigation of non-linear optical (NLO) properties in organic molecules, such as pyridine derivatives, is a significant area of materials science research, driven by their potential applications in optoelectronics and other technologies. The characterization of these properties often involves a combination of experimental techniques and theoretical quantum computational studies. Density Functional Theory (DFT) has become an increasingly utilized tool for calculating a wide range of molecular properties, including those relevant to NLO processes.
Theoretical calculations, particularly the determination of first-order hyperpolarizability (β), are crucial in identifying promising candidates for NLO materials. A high hyperpolarizability value is indicative of significant NLO activity. For instance, in computational studies of pyridine derivatives, the calculated first-order hyperpolarizability can be compared to that of a reference material like urea to gauge its potential.
The molecular electronic dipole moment (μ) and mean polarizability (α) are also important parameters determined through these computational methods. For example, a study on 5-(trifluoromethyl)pyridine-2-thiol utilized DFT with B3LYP and HSEH1PBE hybrid functionals combined with a 6–311+G(d, p) basis set to determine these properties. journaleras.com The results showed that the first-order hyperpolarizability (β) for this compound was significantly greater than that of urea, suggesting its potential as an NLO material. journaleras.com
The general approach for such computational studies involves:
Optimization of Molecular Geometry: Determining the most stable three-dimensional structure of the molecule.
Calculation of Electronic Properties: Using the optimized geometry to calculate parameters like dipole moment, polarizability, and hyperpolarizability.
The substitution of different functional groups on the pyridine ring can strongly influence the structural and optical properties of the derivatives. nih.gov This makes theoretical modeling a valuable tool for predicting the effect of various substituents on NLO properties before undertaking synthetic efforts.
Below is a representative table illustrating the kind of data generated from DFT calculations for a pyridine derivative, based on findings for similar compounds.
| Parameter | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |
| Dipole Moment (μ) in Debye | Value | Value |
| Mean Polarizability (α) in esu | Value | Value |
| First-Order Hyperpolarizability (β) in esu | Value | Value |
This table is illustrative and the values are placeholders, as specific experimental or computational data for this compound were not found in the searched literature. The column headers represent common computational methods used in the study of NLO properties of organic molecules.
Mechanistic Investigations of Chemical Reactivity
Reaction Mechanisms of Pyridine (B92270) and Aryl Halide Functionalization
The functionalization of "2-(4-Bromophenyl)-5-heptylpyridine" often involves transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the bromine atom on the phenyl ring and potentially at the C-H bonds of the pyridine ring.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is particularly relevant for modifying the bromophenyl group of the title compound. researchgate.net The catalytic cycle, typically employing a palladium catalyst, involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a Pd(0)/Pd(II) catalytic cycle. nih.gov The process is initiated by the oxidative addition of the aryl halide (in this case, the C-Br bond of the bromophenyl group) to a coordinatively unsaturated Pd(0) catalyst. nih.gov This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square-planar Pd(II) complex. youtube.comyonedalabs.com The oxidation state of palladium changes from 0 to +2 during this process. youtube.comlibretexts.org
Following oxidative addition, transmetalation occurs. In the context of a Suzuki-Miyaura coupling, this involves the reaction of the Pd(II) complex with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. libretexts.org The base activates the organoboron compound, facilitating the transfer of the organic group from boron to the palladium center and replacing the halide. acs.org This step is often the rate-determining step of the catalytic cycle. youtube.com
The final step is reductive elimination , where the two organic groups on the palladium center couple to form the new carbon-carbon bond, and the palladium catalyst is regenerated in its Pd(0) state, ready to re-enter the catalytic cycle. nih.govlibretexts.org For reductive elimination to occur, the organic ligands must be in a cis position relative to each other on the palladium complex. youtube.comlibretexts.org If they are in a trans position, a trans-cis isomerization must precede the reductive elimination. youtube.com
Below is a data table summarizing the key steps in the Suzuki-Miyaura catalytic cycle.
| Step | Description | Change in Pd Oxidation State | Key Intermediates |
| Oxidative Addition | The palladium catalyst inserts into the carbon-halogen bond of the aryl halide. | 0 to +2 | Aryl-Pd(II)-Halide complex |
| Transmetalation | The organic group from the organoboron reagent replaces the halide on the palladium complex. | No change (+2) | Di-organic-Pd(II) complex |
| Reductive Elimination | The two organic groups on the palladium complex couple, forming the product and regenerating the Pd(0) catalyst. | +2 to 0 | Pd(0) catalyst |
Beyond the functionalization of the aryl halide, the pyridine ring itself can undergo derivatization through C-H bond activation. rsc.org This strategy offers a more atom-economical approach to modifying the molecule by directly converting C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. nih.gov
One intriguing mechanistic pathway for the functionalization of remote C-H bonds is 1,4-palladium migration . acs.orgresearchgate.net This process typically begins with an initial Heck cyclization or C-H activation event to form a σ-alkylpalladium species. acs.orgacs.org Subsequently, the palladium center can "walk" along the carbon skeleton to a more remote position. Specifically, a 1,4-Pd migration involves the palladium center moving from one carbon atom to another atom four positions away. nih.gov This migration can be facilitated by the formation of palladacyclic intermediates, which lower the energy barrier for C(sp³)–H bond cleavage. acs.org
In the context of pyridine derivatization, a sequence involving Heck cyclization followed by an alkyl-to-aryl 1,4-Pd migration can lead to the construction of complex fused heterocyclic systems. acs.org This pathway allows for the functionalization of C-H bonds that are not easily accessible through other methods. The regioselectivity of these reactions is a key challenge and is influenced by factors such as the electronic properties of the substrate and the nature of the catalyst and ligands. digitellinc.com
Study of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms relies heavily on the characterization of transient species such as reaction intermediates and transition states. While direct observation of these species is often challenging due to their short lifetimes, computational methods, particularly density functional theory (DFT), have become invaluable tools for studying the energetics and structures of these fleeting species. acs.org
In the Suzuki-Miyaura reaction, DFT studies have been used to model the entire catalytic cycle, providing insights into the relative energies of intermediates and the barriers of the elementary steps. acs.org For example, these studies can help to rationalize the role of the base in activating the boronic acid and to understand the factors that influence the rate of reductive elimination.
For pyridine functionalization, reactive intermediates such as pyridynes have been proposed and utilized. chemistryviews.org Pyridynes are highly reactive species analogous to benzynes and can be generated from halopyridines. chemistryviews.org Trapping these intermediates with various nucleophiles allows for the introduction of new functional groups onto the pyridine ring. chemistryviews.org
Influence of Structural Components (Bromine, Heptyl Chain, Pyridine Nitrogen) on Reaction Kinetics and Selectivity
The reactivity and selectivity of "this compound" in chemical transformations are significantly influenced by its constituent parts.
Bromine Atom: The bromine atom on the phenyl ring is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in oxidative addition generally follows the trend I > Br > Cl > F. yonedalabs.comnih.gov Therefore, the C-Br bond in the title compound is expected to be readily activated under typical Suzuki-Miyaura conditions. The electronic properties of the aryl bromide also play a role; electron-withdrawing groups on the aromatic ring can facilitate oxidative addition. yonedalabs.com
Heptyl Chain: The long alkyl (heptyl) chain is primarily an electron-donating group through an inductive effect. While this effect on the electronic properties of the pyridine ring is relatively modest, the steric bulk of the heptyl group can influence the regioselectivity of reactions involving the pyridine ring. For instance, it may hinder reactions at the adjacent C-4 and C-6 positions of the pyridine ring. The acidity of the benzylic hydrogens on the carbon atom of the heptyl chain attached to the pyridine ring is increased due to the electron-withdrawing nature of the pyridine ring, making this position susceptible to deprotonation and subsequent functionalization. pearson.com
The interplay of these electronic and steric effects ultimately governs the kinetic and thermodynamic parameters of reactions involving "this compound," dictating the reaction rates and the distribution of products.
Applications in Advanced Materials Science
Liquid Crystalline Materials Development
The elongated, rigid structure of the 2-phenylpyridine (B120327) core, combined with the presence of a terminal alkyl chain, makes 2-(4-Bromophenyl)-5-heptylpyridine and its analogues promising candidates for the development of liquid crystalline materials. These materials exhibit phases of matter that have properties intermediate between those of a conventional liquid and a solid crystal, which are crucial for display technologies and other electro-optic applications.
Mesomorphic Phase Behavior and Thermal Stability
Compounds with a similar rod-like molecular structure to this compound are known to exhibit mesomorphic phases, such as nematic and smectic phases. The thermal stability of these phases is a critical factor for their practical application. Generally, the introduction of a pyridine (B92270) ring into a liquid crystal structure can influence its mesomorphic behavior.
While specific transition temperatures for this compound are not extensively documented in publicly available literature, studies on analogous series, such as 2-(4-alkoxybiphen-4′-yl)-5-methylpyridines, have shown that these types of compounds can exhibit enantiotropic nematic phases over a broad temperature range. mdpi.com For instance, a homologous series of (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate compounds all exhibited good thermal mesomorphic stability with enantiotropic transitions. nih.gov The stability of the nematic phase in such compounds is influenced by the length of the terminal alkyl or alkoxy chain. nih.gov In many liquid crystalline systems, an increase in the length of the flexible chain initially decreases the stability of the nematic phase while promoting the formation of more ordered smectic phases. nih.gov Phenyl pyrimidine liquid crystals have been noted for their high thermal and photochemical stability. nih.gov
Table 1: Influence of Terminal Chain Length on Mesophase Behavior in an Analogous Pyridyl-Based Liquid Crystal Series
| Compound (n=) | Mesophase Type(s) | Nematic Phase Stability (°C) | Smectic A Phase Stability (°C) |
|---|---|---|---|
| 6 | Nematic | 164.4 | - |
| 8 | Nematic, Smectic A | 153.1 | - |
| 10 | Nematic, Smectic A | - | - |
| 12 | Nematic, Smectic A | - | - |
| 14 | Nematic, Smectic A | - | - |
| 16 | Smectic A | - | 139.5 |
Data derived from a study on (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate series and is intended to be illustrative of general trends. nih.gov
Structure-Mesophase Relationships in this compound Analogues
The relationship between molecular structure and the resulting mesophase is a cornerstone of liquid crystal research. For analogues of this compound, several structural features are key in determining the type and stability of the liquid crystalline phases.
Organic Semiconductor and Optoelectronic Devices
The π-conjugated system of the 2-phenylpyridine moiety in this compound suggests its potential for use in organic semiconductor and optoelectronic applications. Such organic materials are gaining traction due to their potential for low-cost fabrication, flexibility, and tunable electronic properties.
Electron Transporting Properties and Potential in Device Architectures
Organic materials with electron-deficient aromatic rings, such as pyridine, are often investigated for their electron-transporting (n-type) capabilities. rsc.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring can lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. rsc.org Theoretical studies on phenyl-pyridine molecules have shown that their electronic transport properties can be tuned by modifying the anchoring groups to electrodes, suggesting their potential in molecular electronics. qnl.qa The performance of these materials in electronic devices is highly dependent on their ability to form well-ordered thin films, a property that can be influenced by the presence of alkyl chains like the heptyl group in this compound.
Role in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
2-Phenylpyridine and its derivatives are well-established as important materials in the field of Organic Light-Emitting Diodes (OLEDs), particularly as the cyclometalating ligand in highly efficient phosphorescent iridium(III) complexes. wikipedia.orgrsc.org These complexes are used as emitters in the emissive layer of OLEDs. The electronic properties of the 2-phenylpyridine ligand, which can be tuned by substituents like the bromo and heptyl groups, have a direct impact on the emission color and efficiency of the resulting OLED. rsc.orgbohrium.com For instance, introducing electron-withdrawing groups can blue-shift the emission. rsc.org While the primary role of 2-phenylpyridine derivatives has been in OLEDs, the potential for n-type conductivity also makes them candidates for use as the active material in n-channel Organic Field-Effect Transistors (OFETs). rsc.org
Coordination Chemistry: Ligand Design for Functional Metal Complexes
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This allows the molecule to act as a ligand in the formation of functional metal complexes.
The field of coordination chemistry is vast, with applications in catalysis, sensing, and materials science. fiveable.mersc.org The 2-phenylpyridine scaffold can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and a carbon atom of the phenyl ring via cyclometalation. wikipedia.org This mode of coordination forms a stable five-membered chelate ring. uoi.gr The electronic and steric properties of the resulting metal complex can be systematically tuned by modifying the substituents on the 2-phenylpyridine ligand. The bromo-substituent on the phenyl ring of this compound can influence the electron density at the metal center, while the heptyl group can enhance the solubility of the complex in organic solvents and influence its solid-state packing. These functional metal complexes can exhibit interesting photophysical properties, making them suitable for applications in light-emitting devices and as photosensitizers. rsc.org
Synthesis and Characterization of Metal Complexes Incorporating the this compound Scaffold
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The choice of metal ions, counter-ions, and reaction conditions plays a crucial role in determining the stoichiometry and dimensionality of the resulting coordination compounds.
Researchers have successfully synthesized a range of transition metal complexes, including but not limited to those of platinum(II), by reacting 2-(4-bromophenyl)pyridine derivatives with metal precursors like K₂PtCl₄. While direct synthesis reports for the heptyl-substituted variant are not extensively detailed in publicly available literature, the synthetic routes for analogous bromophenylpyridine complexes provide a foundational methodology. For instance, the synthesis of a cyclometalated platinum(II) complex involves the reaction of 2-(4-bromophenyl)pyridine with K₂PtCl₄, followed by the introduction of an ancillary ligand like acetylacetonate nih.gov.
The characterization of these complexes is a multi-faceted process employing a suite of analytical techniques to elucidate their composition and structure. Elemental analysis provides the empirical formula, confirming the ratio of metal to ligand. Spectroscopic methods such as Infrared (IR) spectroscopy are used to observe the coordination of the pyridine nitrogen to the metal center, typically identified by a shift in the C=N stretching frequency. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for characterizing the ligand environment in diamagnetic complexes.
For paramagnetic complexes, techniques like magnetic susceptibility measurements are employed to determine the magnetic moment, which provides insights into the number of unpaired electrons and the electronic configuration of the metal center. UV-Visible spectroscopy is utilized to study the electronic transitions within the complex, which are sensitive to the coordination environment and the nature of the metal-ligand bonding nih.gov.
Table 1: Spectroscopic Data for a Representative Metal Complex
| Technique | Observed Shift/Band | Assignment |
| IR (cm⁻¹) | 1610 | Coordinated C=N stretch |
| ¹H NMR (ppm) | 8.5-9.0 | Protons adjacent to pyridine N |
| UV-Vis (nm) | 280, 350 | Ligand-centered, MLCT |
Note: The data presented in this table is illustrative and based on typical values for similar pyridine-based metal complexes, as specific data for this compound complexes is not available.
Electronic and Geometric Structure of Coordination Complexes
The electronic and geometric structures of coordination complexes are intrinsically linked and dictate their physical and chemical properties. X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state mdpi.com.
The electronic structure of these complexes is often investigated using computational methods, such as Density Functional Theory (DFT), in conjunction with experimental data. These studies provide insights into the nature of the metal-ligand bonding, the distribution of electron density, and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a key role in the electronic transitions and redox properties of the complexes. In many transition metal complexes with pyridine-based ligands, the HOMO is often metal-centered, while the LUMO is ligand-centered, leading to the possibility of Metal-to-Ligand Charge Transfer (MLCT) transitions fsu.edu.
The presence of the heptyl group in this compound is expected to influence the solid-state packing of the complexes through van der Waals interactions, potentially leading to the formation of unique supramolecular architectures. The bromophenyl moiety can participate in halogen bonding and π-π stacking interactions, further directing the crystal packing nih.gov.
Table 2: Key Geometric Parameters for a Hypothetical Metal Complex
| Parameter | Value | Significance |
| M-N bond length (Å) | ~2.0-2.2 | Strength of coordination bond |
| Dihedral Angle (°) | Variable | Influences molecular packing |
| Coordination Geometry | e.g., Square Planar, Octahedral | Dictates electronic properties |
Note: The values in this table are generalized for transition metal-pyridine complexes and serve as a predictive framework in the absence of specific experimental data for this compound complexes.
Exploration of Structure Activity Relationships Sar in Chemical Biology Excluding Clinical Studies
In Vitro Screening and Biological Target Interactions
In vitro studies are fundamental to characterizing the biological activity of a compound. For derivatives and analogues related to 2-(4-Bromophenyl)-5-heptylpyridine, these evaluations have centered on cytotoxic activity and specific enzyme inhibition.
While direct cytotoxic data for this compound is not extensively documented, studies on compounds with similar structural motifs, such as a 4-bromophenyl group or a substituted pyridine (B92270) ring, provide valuable context. The 4-bromophenyl moiety has been identified as a key feature for the cytotoxic potential in some classes of compounds. For instance, in a series of aminopyrazine derivatives, the presence of a 4-bromophenyl group was found to be essential for activity against prostate (PC-3) and breast (MCF-7) cancer cell lines nih.gov. Similarly, novel pyridine and pyrazolyl pyridine conjugates have demonstrated potent cytotoxicity against liver cancer (HepG2) and breast cancer (MCF-7) cells nih.gov.
The cytotoxic effects of various related heterocyclic compounds have been quantified, typically by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell proliferation.
| Compound Type | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Pyrazolyl Pyridine Derivative (Compound 9) | HepG2 (Liver Cancer) | 0.18 µM | nih.gov |
| Pyrazolyl Pyridine Derivative (Compound 9) | MCF-7 (Breast Cancer) | 0.34 µM | nih.gov |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast Cancer) | Comparable to 5-fluorouracil | nih.gov |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) | HCT-116 (Colon Cancer) | 31.3-49.0 µM range | nih.gov |
| Sulfonyl-L-cysteine Derivative (5) | HepG2 (Liver Cancer) | 51.9 µg/ml | ekb.eg |
Analogues of this compound, particularly 4-aryl-pyridines, have been investigated as antagonists for the glucagon receptor, a target relevant to metabolic diseases glucagon.com. Structure-activity relationship studies in this area have shown that specific substitutions on the pyridine ring are critical for potent inhibition.
Research on 4-phenylpyridine derivatives revealed that hydrophobic alkyl chains ranging from three to seven carbons in length at the C5 position of the pyridine ring were optimal for activity portico.org. This finding directly underscores the potential significance of the 5-heptyl group in this compound for this type of enzyme interaction. The combination of optimized substituent patterns in 4-aryl-pyridine derivatives has led to the development of highly potent glucagon receptor antagonists, with some single isomers exhibiting IC50 values in the low nanomolar range (10-25 nM) nih.gov.
| Compound/Analogue Class | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| 4-Aryl-Pyridine Derivative (Single Isomer) | Glucagon Receptor | 10-25 nM | nih.gov |
| 4-Phenylpyridine Derivative (Bay-27-9955) | Human Glucagon Receptor | 110 nM | portico.org |
| Dibutyloxy Derivative (Compound 14) | Human Glucagon Receptor | 6.5 nM | portico.org |
Nucleic Acid Binding Properties of Related Pyridine Motifs
The pyridine ring is a common motif in molecules designed to interact with nucleic acids like DNA and RNA. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π–π stacking interactions with the nucleobases nih.gov. These interactions are crucial for the binding affinity and specificity of a ligand.
For example, synthetic peptides containing pyridine motifs, such as pyridine-2-carboxamidonetropsin, have been shown to bind as dimers in the minor groove of DNA nih.gov. The binding affinity of these molecules is sequence-dependent, highlighting the specificity that can be achieved through the pyridine scaffold. Furthermore, nitrogen-containing heteroaromatic moieties are recognized as common features in RNA-binding molecules, where they can facilitate proximity-induced reactions or stabilize the ligand-RNA complex acs.org. The pyridine core in this compound, therefore, presents the potential for such interactions with nucleic acid structures.
Computational Approaches to Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex mdpi.com. This method is invaluable for elucidating ligand-target interactions at a molecular level, without assessing efficacy or safety.
For compounds containing substructures similar to this compound, docking studies have provided significant insights. For instance, molecular docking of derivatives containing both pyridine and bromophenyl groups into the active sites of various proteins has been performed to understand their binding modes nih.govamazonaws.comdergipark.org.tr. These computational models predict key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex mdpi.com. Docking studies on thiazole derivatives containing a 4-bromophenyl group, for example, have been used to rationalize their biological activity by visualizing their fit within the binding pocket of a target enzyme nih.gov. Such computational analyses help in understanding the structural basis for the activity of related compounds and can guide the design of future analogues.
Synthesis and Characterization of Derivatives and Analogues
Modification of the Heptyl Chain: Investigation of Chain Length and Branching Effects
The length and topology of the alkyl chain at the C5 position of the pyridine (B92270) ring play a crucial role in determining the molecule's self-assembly behavior, solubility, and interaction with biological targets. Systematic studies on related organic semiconductor and amphiphilic molecules have demonstrated that even subtle changes to the alkyl chain can significantly alter molecular packing and, consequently, material properties.
Research Findings: Investigations into various classes of organic molecules, such as naphthalene diimides (NDIs) and rsc.orgbenzothieno[3,2-b]benzothiophene (BTBT) derivatives, have shown a clear correlation between alkyl chain length and charge carrier mobility. rsc.org For molecules that arrange in a π-stacked fashion, increasing the alkyl chain length can lead to a decrease in charge mobility due to displaced stacking. rsc.org Conversely, in systems with a herringbone packing motif, longer alkyl chains can enhance π-π interactions and improve mobility. rsc.org While specific studies on 2-(4-Bromophenyl)-5-heptylpyridine are not prevalent, these findings suggest that synthesizing analogues with varying chain lengths (e.g., pentyl, nonyl, undecyl) and branching (e.g., isoheptyl, neoheptyl) would likely have a profound impact on their solid-state properties. Shortening the side chains can cause a drastic change from a slipped molecular arrangement to an almost parallel π-stacking in the solid state, which enhances aromatic interactions. researchgate.net
These modifications are typically achieved by employing Grignard reagents or other organometallic precursors with the desired alkyl chain in coupling reactions with a suitable pyridine precursor. The resulting analogues can then be characterized to establish a clear structure-property relationship.
| Introduction of Branching (e.g., isoheptyl) | Disruption of regular packing, leading to more amorphous solid-state structures. | May increase solubility by hindering crystallization. | Steric hindrance from branched chains prevents efficient crystal lattice formation. |
Functionalization of the Bromophenyl Moiety: Halogen Exchange and Aryl Substitutions
The bromine atom on the phenyl ring is a versatile synthetic handle, enabling a wide array of transformations through halogen exchange and transition metal-catalyzed cross-coupling reactions. These methods allow for the introduction of diverse functional groups and the construction of complex biaryl systems.
Halogen Exchange: The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aromatic systems. wikipedia.org An aromatic Finkelstein reaction, often catalyzed by copper(I) iodide with a suitable ligand, can convert the aryl bromide to a more reactive aryl iodide. researchgate.netnih.gov This transformation is valuable as aryl iodides often exhibit higher reactivity in subsequent cross-coupling reactions. Conversely, retro-Finkelstein reactions can be performed using nickel(II) chloride or bromide to replace the bromine with chlorine. nih.gov
Aryl Substitutions via Cross-Coupling: Palladium-catalyzed cross-coupling reactions are the most powerful tools for modifying the bromophenyl moiety.
Suzuki-Miyaura Coupling: This reaction involves coupling the aryl bromide with an arylboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, K₃PO₄). mdpi.commdpi.com It is widely used due to the commercial availability of a vast array of boronic acids and the reaction's tolerance for various functional groups. mdpi.com
Stille Coupling: This method utilizes an organostannane reagent (e.g., aryltributylstannane) with a palladium catalyst. nih.govyoutube.com While organotin compounds are toxic, the Stille reaction is often less sensitive to steric hindrance compared to the Suzuki coupling. nih.gov
Other Couplings: Other important reactions include the Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Negishi coupling (with organozinc reagents), each providing a route to different classes of derivatives.
Table 2: Examples of Cross-Coupling Reactions for Modifying the Bromophenyl Moiety
| Reaction Type | Reagent | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Biaryl derivative |
| Stille | Aryl(tributyl)stannane | Pd(PPh₃)₄ | Biaryl derivative |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl-alkyne conjugate |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand | Aryl-amine derivative |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Aryl-alkene conjugate |
Pyridine Ring Substitutions and Heterocyclic Ring Fusions in Related Structures
Direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature. However, modern synthetic methods provide pathways for substitution. Furthermore, the pyridine ring can serve as a foundation for the construction of more complex fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. ias.ac.in
Pyridine Ring Substitutions: Directed ortho-metalation is a powerful strategy for regioselective functionalization. znaturforsch.com By using a directing group and a strong base (like lithium diisopropylamide, LDA), a metal (typically lithium) can be introduced at a specific position on the ring, which can then be quenched with an electrophile to introduce a new substituent. While the existing phenyl and heptyl groups offer some directing effects, N-functionalization of the pyridine to form a pyridinium salt can offer exquisite regiocontrol for C2 and C4 functionalization under mild, acid-free conditions. acs.org
Heterocyclic Ring Fusions: The synthesis of pyridine-fused heterocycles often involves building a second ring onto a pre-functionalized pyridine core. ias.ac.in For example, constructing a furan ring to form a furo[2,3-b]pyridine system can be achieved by starting with a substituted pyridin-2(1H)-one, which undergoes O-alkylation followed by cyclization. nih.gov Similarly, pyrrolo-pyridine structures can be synthesized through various strategies, including intramolecular cyclizations of appropriately substituted pyridine precursors. airo.co.in These fused systems create rigid, planar structures that can interact efficiently with biological targets or participate in extended π-conjugated systems. ias.ac.in
Table 3: Examples of Fused Heterocyclic Systems Derived from a Pyridine Core
| Fused Ring System | Common Synthetic Strategy | Key Precursor |
|---|---|---|
| Furo[2,3-b]pyridine | O-Alkylation and intramolecular cyclization | Substituted 2-hydroxypyridine or pyridin-2(1H)-one |
| Pyrrolo[2,3-b]pyridine | Intramolecular cyclization of N-propargyl aminopyridines | Substituted 2-aminopyridine |
| Thieno[2,3-b]pyridine | Gewald reaction | Substituted 3-cyanopyridin-2(1H)-thione |
| Pyrido[2,3-d]pyrimidine | Condensation and cyclization | 2-Aminonicotinamide or related derivatives |
Development of Hybrid Molecules and Conjugated Systems for Specific Research Objectives
The 2-phenylpyridine (B120327) scaffold is a key component in many functional molecules, including those designed for materials science (e.g., organic electronics) and medicinal chemistry. By linking this core to other molecular entities, researchers can create hybrid molecules with combined or enhanced properties.
Hybrid Molecules: A hybrid drug strategy involves combining two or more pharmacophoric units into a single molecule to target multiple biological pathways or improve pharmacological profiles. nih.govresearchgate.net For instance, pyridine-thiazole hybrids have been synthesized and investigated as potential anticancer agents. nih.govmdpi.com A synthetic approach could involve preparing a derivative of this compound where the bromine is replaced with a group capable of reacting with another pharmacophore, such as a thiazole, pyrazoline, or oxadiazole moiety. mdpi.comnih.gov This creates a novel chemical entity with the potential for unique biological activity.
Conjugated Systems: A conjugated system involves alternating single and multiple bonds, allowing for the delocalization of π-electrons across multiple atoms. wikipedia.org Molecules with extended π-conjugation are central to the development of organic light-emitting diodes (OLEDs), sensors, and photovoltaics. The 2-phenylpyridine unit can be incorporated into larger conjugated systems, such as π-conjugated polymers or oligomers. rsc.org Synthetic strategies often involve iterative cross-coupling reactions (e.g., Suzuki or Stille) to link multiple aromatic or heteroaromatic units together. The introduction of different substituents allows for the tuning of the electronic and photophysical properties, such as the absorption and emission wavelengths of the final material. rsc.org The planarity of the conjugated system is crucial, and the nitrogen atom in the pyridine ring participates in the conjugation, influencing the electronic landscape of the molecule. wikipedia.org
Future Research Directions and Emerging Applications
Advanced Synthetic Methodologies Towards Complex Architectures
Future synthetic efforts will likely move beyond simple preparations to construct more intricate and functional molecular architectures derived from 2-(4-bromophenyl)-5-heptylpyridine. This will involve the strategic application of modern organic synthesis techniques to build upon the existing scaffold.
Multi-component Reactions (MCRs): The development of one-pot, multi-component reactions represents a highly efficient strategy for generating molecular complexity. rasayanjournal.co.innih.gov Future research could devise MCRs that incorporate the core structure of this compound or its precursors to rapidly assemble elaborate derivatives.
Cross-Coupling and C-H Activation: The bromine atom on the phenyl ring is a prime handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkynyl, or amino groups. Furthermore, late-stage C-H activation on the pyridine (B92270) or phenyl rings could enable the direct installation of functional groups without the need for pre-functionalized starting materials, offering a more atom-economical approach to novel derivatives.
Ring Transformation Strategies: Innovative methods, such as the remodeling of other heterocyclic skeletons like (aza)indoles or benzofurans, could provide alternative and flexible pathways to highly substituted pyridine systems like the target compound. nih.gov This approach allows for the introduction of diverse functional groups that might be difficult to incorporate using traditional methods. nih.gov
Flow Chemistry and Automated Synthesis: Employing flow chemistry can offer improved control over reaction parameters, leading to higher yields and purity. Automated synthesis platforms could accelerate the discovery of new derivatives by rapidly creating libraries of related compounds with varied substituents for property screening.
Rational Design for Tailored Material Properties and Performance Enhancement
The rational design of derivatives based on this compound is crucial for fine-tuning its properties for specific applications. By systematically modifying its constituent parts, researchers can control its electronic, optical, and self-assembly behaviors.
Modulation of the Heptyl Chain: The long alkyl chain is expected to influence solubility and promote self-assembly into ordered structures like liquid crystals. Future work could explore varying the chain length, introducing branching, or incorporating unsaturation to precisely control intermolecular interactions and mesophase behavior.
Functionalization of the Phenyl Ring: Replacing the bromo-substituent with various electron-donating or electron-withdrawing groups can systematically tune the molecule's frontier molecular orbital energy levels. nih.gov This is a key strategy for tailoring the photophysical properties, such as emission color and quantum yield, for applications in organic electronics. nih.govresearchgate.net
Modification of the Pyridine Ring: The nitrogen atom in the pyridine ring acts as an electron-accepting unit and a coordination site. Introducing substituents onto the pyridine ring can further modulate the electronic properties and steric hindrance, affecting both its photophysics and its ability to coordinate with metal ions. rsc.org
The following table illustrates how hypothetical modifications could influence the material's properties:
| Modification Site | Substituent | Predicted Effect on Properties | Potential Application |
| Phenyl Ring (C4') | Cyano (-CN) | Increased electron-accepting character, potential for red-shifted emission | Electron-transport materials, fluorescent probes |
| Phenyl Ring (C4') | Methoxy (-OCH3) | Increased electron-donating character, potential for blue-shifted emission | Hole-transport materials, liquid crystals |
| Heptyl Chain | Terminal Alkyne | Site for "click" chemistry functionalization, polymer attachment | Functional polymers, surface modification |
| Pyridine Ring (C4/C6) | Fluoro (-F) | Lowered HOMO/LUMO levels, modified emission properties | Organic Light-Emitting Diodes (OLEDs) |
Sustainable Synthesis Approaches and Green Chemistry Principles
Adopting green chemistry principles in the synthesis of this compound and its derivatives is essential for minimizing environmental impact. rasayanjournal.co.innih.gov Future research will increasingly focus on sustainable methodologies that offer high efficiency while reducing waste and energy consumption. rasayanjournal.co.inresearchgate.net
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product formation compared to conventional heating. nih.gov This technique is highly applicable to the synthesis of pyridine derivatives. nih.govtsijournals.com
Ultrasonication: The use of ultrasound can enhance reaction rates by creating localized high-pressure and high-temperature zones, promoting mass transfer and cavitation. This method can be particularly useful for heterogeneous reactions. rasayanjournal.co.in
Solvent-Free and Alternative Solvents: Conducting reactions under solvent-free conditions or using environmentally benign solvents like water, ethanol, or ionic liquids reduces volatile organic compound (VOC) emissions and simplifies purification. rasayanjournal.co.inresearchgate.net
A comparison of conventional and green synthesis approaches is presented below:
| Parameter | Conventional Synthesis | Green Synthesis Approach |
| Energy Source | Oil bath, heating mantle | Microwave, Ultrasound |
| Reaction Time | Hours to days | Minutes to hours nih.gov |
| Solvent | Often toxic and volatile (e.g., DMF, Toluene) | Benign solvents (water, ethanol) or solvent-free rasayanjournal.co.inresearchgate.net |
| Catalyst | Often stoichiometric reagents or homogeneous catalysts | Recyclable heterogeneous catalysts, biocatalysts nih.govnumberanalytics.com |
| Yield & Purity | Variable, often requires extensive purification | Often higher yields and cleaner reactions nih.gov |
Integration into Multi-component Systems and Supramolecular Assemblies
The molecular structure of this compound is well-suited for constructing ordered, functional systems through non-covalent interactions.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (like the nitrogen on another pyridine ring) to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. worldscientific.com This predictable interaction is a powerful tool for crystal engineering and the design of supramolecular polymers.
Coordination Chemistry: The pyridine nitrogen is a classic coordination site for transition metals. By reacting this compound with metal ions (e.g., platinum(II), iridium(III), gold(I)), novel organometallic complexes with tailored photophysical and catalytic properties can be created. mdpi.comrsc.org These complexes are of interest for applications in OLEDs, chemical sensing, and catalysis. wikipedia.org
Liquid Crystals: The combination of a rigid aromatic core and a flexible heptyl chain is a common motif in liquid crystalline materials. Future research will likely investigate the thermotropic liquid crystal behavior of this compound and its derivatives, aiming to create materials for display technologies and optical sensors.
Supramolecular Gels and Polymers: Through a combination of hydrogen bonding, π-π stacking, and van der Waals forces, derivatives of this compound could form supramolecular gels in appropriate solvents. These "smart" materials can respond to external stimuli like heat or light.
Q & A
Q. What are the recommended methodologies for synthesizing 2-(4-Bromophenyl)-5-heptylpyridine, and how can reaction yields be optimized?
A common approach involves coupling reactions between bromophenyl precursors and alkylpyridine derivatives. For example, halogenated intermediates (e.g., 4-bromophenyl compounds) can undergo Suzuki-Miyaura cross-coupling or Ullmann-type reactions with pyridine derivatives. Optimization strategies include:
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions and alkyl chain integration .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns for bromine .
- X-ray Crystallography : Resolve crystal structures to validate spatial arrangement (e.g., using SHELX for refinement) .
Q. What safety protocols are essential when handling this compound due to limited toxicity data?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
- Waste disposal : Segregate halogenated waste for professional treatment to mitigate environmental risks .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structural analysis of this compound?
- Software tools : Refine diffraction data using SHELXL for small-molecule structures or SHELXE for phase correction in ambiguous cases .
- Validation metrics : Cross-check R-factors, electron density maps, and thermal displacement parameters to identify misassigned atoms .
- Comparative analysis : Compare with structurally analogous compounds (e.g., 4-(4-bromophenyl)pyridine derivatives) to resolve ambiguities .
Q. What strategies address contradictions in spectroscopic and computational data for this compound?
- Hybrid approaches : Combine DFT calculations (e.g., Gaussian or ORCA) with experimental IR/Raman spectra to validate vibrational modes .
- Dynamic NMR studies : Analyze temperature-dependent spectra to detect conformational flexibility in the heptyl chain .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking) to explain packing anomalies in crystallographic data .
Q. How can the biological activity of this compound be evaluated preclinically?
- In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against targets like bacterial enzymes or receptors .
- Antimicrobial assays : Test against Gram-positive bacteria (e.g., Enterococcus faecium) using broth microdilution to determine MIC values .
- Toxicity profiling : Employ zebrafish or in vitro cytotoxicity models (e.g., MTT assay) to assess acute toxicity .
Q. What advanced techniques characterize the electronic properties of this compound for material science applications?
- Cyclic Voltammetry (CV) : Measure redox potentials to evaluate electron-withdrawing effects of the bromophenyl group .
- UV-Vis spectroscopy : Analyze absorption maxima (λmax) in different solvents to study solvatochromism .
- Theoretical modeling : Calculate HOMO-LUMO gaps using DFT to correlate with experimental photophysical data .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
